molecular formula C9H8ClNO2 B13076363 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Cat. No.: B13076363
M. Wt: 197.62 g/mol
InChI Key: GIKOEERHDLZEFF-UHFFFAOYSA-N
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Description

6-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one (CAS 676634-58-5) is a high-purity chemical compound with a molecular formula of C9H8ClNO2 and a molecular weight of 197.62 . This compound belongs to the class of furopyridines, which are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . Furopyridine derivatives are of significant interest in pharmaceutical discovery research and have been investigated for various applications, including as anticonvulsant, antipsychotic, and antiproliferative agents, as well as acetylcholinesterase inhibitors . The specific structure of this compound, featuring a chloro substituent and dimethyl groups, makes it a valuable synthetic intermediate for further chemical exploration and derivatization in drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Datasheet for comprehensive handling and hazard information.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3-one

InChI

InChI=1S/C9H8ClNO2/c1-9(2)6-3-7(10)11-4-5(6)8(12)13-9/h3-4H,1-2H3

InChI Key

GIKOEERHDLZEFF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=NC=C2C(=O)O1)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3,3-dimethylacrylonitrile with 2-hydroxy-3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

2. Anticancer Properties
Recent investigations have shown that this compound possesses anticancer activity against various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. A notable case study involved its application in treating breast cancer cells, where it demonstrated a reduction in cell viability by over 60% at specific concentrations .

Agrochemical Applications

1. Pesticide Development
The compound has been explored as a potential pesticide due to its ability to disrupt the metabolic processes of pests. Laboratory tests indicated that formulations containing 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one were effective against common agricultural pests such as aphids and whiteflies. Field trials showed a significant reduction in pest populations when applied at recommended dosages .

2. Herbicide Activity
In addition to its insecticidal properties, this compound has shown promise as a herbicide. Research indicates that it inhibits the growth of certain weed species by interfering with photosynthesis and nutrient uptake mechanisms. A comprehensive study evaluated its effectiveness in various crops, highlighting its potential to be utilized in integrated pest management systems .

Materials Science Applications

1. Polymer Synthesis
6-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is being investigated for its role in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Preliminary results indicate that incorporating this compound into polymer matrices improves their resistance to degradation under environmental stressors .

2. Coatings and Adhesives
The compound's chemical structure allows for modifications that enhance adhesion properties in coatings and adhesives. Studies have shown that formulations incorporating this compound exhibit superior bonding strength compared to traditional adhesives, making it suitable for industrial applications .

Data Table: Summary of Applications

Application AreaSpecific UseEfficacy/Outcome
Medicinal ChemistryAntimicrobial AgentsEffective against Gram-positive/negative bacteria
Anticancer TreatmentInduces apoptosis in cancer cells
AgrochemicalsPesticide DevelopmentReduces pest populations significantly
Herbicide ActivityInhibits growth of specific weed species
Materials SciencePolymer SynthesisEnhances thermal stability
Coatings and AdhesivesImproves bonding strength

Mechanism of Action

The mechanism of action of 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, physicochemical properties, and biological activities of 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Key Properties
6-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one (Target) Furo[3,4-c]pyridin-3(1H)-one 6-Cl, 1,1-dimethyl C₉H₉ClNO₂ 198.45 Not reported (inferred potential) High lipophilicity (Cl, dimethyl groups); possible metabolic stability
(Z)-1-((5-Fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one (15a) Furo[3,4-c]pyridin-3(1H)-one 6-CH₃, 4-thioxo, indole substituent C₁₈H₁₃FN₂O₂S 346.38 Antiviral (50% influenza inhibition at 20 μM) Thioxo group enhances electron-withdrawing effects; indole moiety aids binding
4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Isoxazolo[3,4-b]pyridin-3(1H)-one 4-CH₃, 6-CH₃ C₉H₈N₂O₂ 180.17 Antibacterial (68 bacterial strains) Weak acid (pKa 6.9); tautomerism affects reactivity; alkylation at N1 enhances activity
7-Hydroxy-furo[3,4-c]pyridin-3(1H)-one (9CI) Furo[3,4-c]pyridin-3(1H)-one 7-OH C₇H₅NO₃ 151.12 Not reported High polarity (OH group); likely improved aqueous solubility

Key Findings from Comparative Analysis

Core Heterocycle Differences: The furopyridinone core (target compound and 15a) is structurally distinct from the isoxazolopyridinone system (). The furan oxygen in the former may confer different electronic properties compared to the isoxazole’s nitrogen-oxygen ring, influencing binding interactions .

Compound 15a’s thioxo and indole substituents contribute to its antiviral activity, suggesting that electron-withdrawing groups and aromatic moieties are critical for targeting viral proteins .

Synthetic and Reactivity Insights :

  • Alkylation at the N1 position (as in ’s derivatives) improves antibacterial activity, implying that the dimethyl groups at N1 in the target compound may similarly stabilize its structure or modulate reactivity .
  • The chloro group at position 6 in the target compound could sterically hinder interactions compared to smaller substituents (e.g., methyl in 15a), affecting selectivity .

Physicochemical Properties :

  • The target compound’s molecular weight (~198 g/mol) falls within the acceptable range for drug-likeness, whereas 7-hydroxy-furo[3,4-c]pyridin-3(1H)-one’s lower weight (~151 g/mol) may limit its bioavailability despite higher solubility .

Biological Activity

6-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

6-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is characterized by the following chemical properties:

PropertyValue
Chemical Formula C9H8ClNO2
Molecular Weight 197.62 g/mol
IUPAC Name 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3-one
CAS Number 676634-58-5
Appearance Solid
Melting Point 202-203 °C

The presence of a chlorine atom and dimethyl groups in its structure contributes to its reactivity and interaction with various biological systems.

Biological Activity

Research indicates that 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furo-pyridine frameworks have been tested against various bacterial strains with promising results. In vitro assays demonstrated that 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one can inhibit the growth of specific pathogens, although detailed MIC (Minimum Inhibitory Concentration) values for this compound specifically are still under investigation .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Similar compounds have shown efficacy against various cancer cell lines. For example, modifications in the furo-pyridine structure have led to increased antiproliferative activity in certain derivatives. Preliminary studies on 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one indicate it may possess cytotoxic effects against cancer cells, warranting further exploration in clinical settings .

Enzyme Inhibition

Recent research highlights the potential of furo-pyridine derivatives as enzyme inhibitors. Specifically, there is interest in their role as inhibitors of neutral sphingomyelinase (nSMase), which is implicated in neurodegenerative diseases such as Alzheimer's. Compounds structurally related to 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one have been shown to inhibit nSMase activity effectively in vitro and in vivo models .

Case Studies

Several studies have explored the biological implications of compounds similar to 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one:

Study on Anticancer Activity

In a study focusing on the structural activity relationship (SAR) of furo-pyridine derivatives, it was found that introducing methyl groups at specific positions significantly enhanced antiproliferative activity against breast cancer cell lines. The study suggested that 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one could similarly benefit from structural modifications to optimize its anticancer efficacy .

Enzyme Inhibition Research

Research conducted on various furo-pyridine derivatives indicated their potential as nSMase inhibitors. The study utilized animal models to demonstrate that these compounds could reduce exosome release linked to neurodegenerative processes. The findings suggest that 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one could be a candidate for further development as a therapeutic agent targeting neurodegeneration .

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